2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is a complex organic compound characterized by its unique structure, which includes multiple acetyloxy groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- typically involves the acetylation of 2,5-Cyclohexadiene-1,4-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their acetylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its acetyloxy groups may also facilitate interactions with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is unique due to its multiple acetyloxy groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
59903-98-9 |
---|---|
Molecular Formula |
C24H18O8 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[5-acetyloxy-4-(4-acetyloxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O8/c1-13(25)30-18-8-4-16(5-9-18)20-12-21(28)22(24(23(20)29)32-15(3)27)17-6-10-19(11-7-17)31-14(2)26/h4-12H,1-3H3 |
InChI Key |
VJYMZXWMESGNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C(=C(C2=O)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.